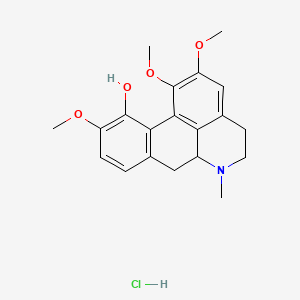
Isocorydine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocorydine (hydrochloride) is a naturally occurring aporphine alkaloid, primarily isolated from plants belonging to the Papaveraceae family. It has garnered significant attention due to its diverse pharmacological properties, particularly its anticancer activities . The compound is known for its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
準備方法
Synthetic Routes and Reaction Conditions: Isocorydine can be synthesized through several chemical routes. One common method involves the extraction from plant sources followed by chemical modifications to enhance its biological activity . The synthetic process typically includes steps such as methylation, oxidation, and reduction under controlled conditions .
Industrial Production Methods: Industrial production of isocorydine (hydrochloride) involves large-scale extraction from plant materials, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: Isocorydine (hydrochloride) undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing specific functional groups to create derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Fremy’s salt, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions include various isocorydine derivatives, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, which have shown significant anticancer activities .
科学的研究の応用
Isocorydine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of novel derivatives with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer properties, particularly against lung, gastric, and liver cancer cell lines.
Industry: Utilized in the development of pharmaceutical formulations due to its pharmacological properties.
作用機序
The mechanism of action of isocorydine (hydrochloride) involves several molecular targets and pathways:
Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) levels.
Cytoskeletal Disruption: It affects the cytoskeleton by depolymerizing actin filaments, which inhibits cancer cell migration and invasion.
Apoptosis Induction: Isocorydine induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
Isocorydine (hydrochloride) is unique among aporphine alkaloids due to its potent anticancer properties. Similar compounds include:
特性
分子式 |
C20H24ClNO4 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H |
InChIキー |
ZWSKLEMBDRWSNZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


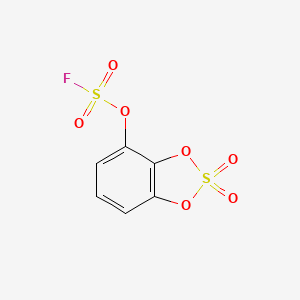
![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
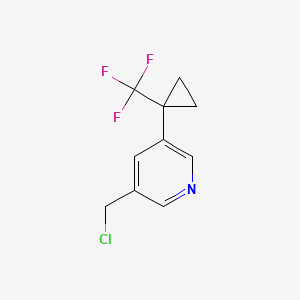
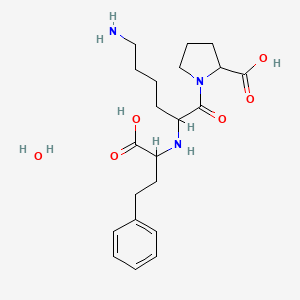
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
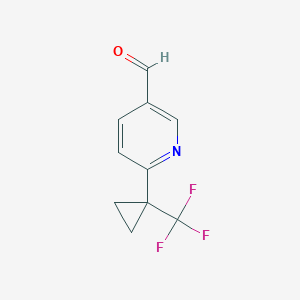
![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)

![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)
![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)

![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
